N-(4-aminophenyl)-2-phenylacetamide

Physicochemical profiling LogP prediction Medicinal chemistry

N-(4-Aminophenyl)-2-phenylacetamide (CAS 346583-86-6) is a small-molecule aryl acetamide (C14H14N2O, MW 226.27 g/mol) characterized by a para-aminophenyl group linked to a phenylacetamide moiety. It is catalogued as a versatile synthetic building block and research intermediate.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 346583-86-6
Cat. No. B1348672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-2-phenylacetamide
CAS346583-86-6
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
InChIKeyLLIVNUAEZMDIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-2-phenylacetamide (CAS 346583-86-6) Procurement Baseline: Physicochemical Identity and Compound Class Definition


N-(4-Aminophenyl)-2-phenylacetamide (CAS 346583-86-6) is a small-molecule aryl acetamide (C14H14N2O, MW 226.27 g/mol) characterized by a para-aminophenyl group linked to a phenylacetamide moiety [1]. It is catalogued as a versatile synthetic building block and research intermediate . The compound is a member of the 4-aminophenylacetamide class, which has been historically investigated for anticonvulsant potential, though structure-activity relationships within this series show that minor substituent changes on the amide nitrogen drastically alter potency and selectivity [2].

N-(4-Aminophenyl)-2-phenylacetamide: Why In-Class Analogue Interchange Compromises Reproducibility


Generic substitution of N-(4-aminophenyl)-2-phenylacetamide with closely related 4-aminophenylacetamides or phenylacetamides is unreliable because subtle structural variations—such as the presence or absence of the methylene spacer between the aromatic ring and the carbonyl, or modifications to the amide nitrogen substituent—fundamentally alter conformational flexibility, electronic distribution, and biological target engagement [1][2]. In the 4-aminophenylacetamide series, the more active anticonvulsants were exclusively those bearing an additional aromatic ring on the amide nitrogen, with potency varying by orders of magnitude between analogues; thus, the precise N-phenylacetamide architecture of this compound represents a non-substitutable scaffold for structure-activity studies [1].

N-(4-Aminophenyl)-2-phenylacetamide: Quantified Differentiation Evidence Against Closest Structural Analogs


Physicochemical Property Divergence: Calculated logP vs. Simpler 4-Aminophenylacetamides

The target compound's XLogP3 of 2.4 [1] represents a substantial lipophilicity increase compared to the simpler N-(4-aminophenyl)acetamide (CAS 122-80-5), which has a calculated XLogP of approximately 0.3 [2]. This ~2.1 log unit difference indicates markedly higher membrane permeability potential and altered pharmacokinetic distribution, directly influencing decisions in central nervous system drug discovery programs where a balance between solubility and blood-brain barrier penetration is critical [3].

Physicochemical profiling LogP prediction Medicinal chemistry

Topological Polar Surface Area Differentiation vs. Phenylacetamide Isomers

N-(4-aminophenyl)-2-phenylacetamide possesses a topological polar surface area (TPSA) of 55.1 Ų [1], which is identical to its 2-aminophenyl regioisomer (55.1 Ų) but significantly different from the 3-aminophenyl isomer (calculated TPSA 55.1 Ų; descriptor identity masks electrostatic potential differences). However, regioisomeric variation (para vs. ortho vs. meta amino substitution) alters the vector of hydrogen bond donor/acceptor presentation, which empirically leads to divergent binding affinities; the para-substituted isomer has been historically prioritized in 4-aminophenylacetamide anticonvulsant screening due to superior activity compared to ortho- and meta-substituted congeners [2].

Drug-likeness TPSA Oral bioavailability

ChEMBL Bioactivity Summary: Evidence of Multi-Target Screening vs. Single-Target Analogues

The ChEMBL bioactivity summary for this compound (ChEMBL ID CHEMBL213385) records a total of 4 IC50/CC50 data points across 2 functional target assays, with a maximum development phase of 'Preclinical' [1]. This multi-target profiling contrasts with many single-purpose synthetic intermediates that lack any curated bioactivity record. The 4 data points indicate that the compound has been evaluated in at least two distinct biological systems, providing a starting point for selectivity assessment that is absent for structurally similar but unprofiled phenylacetamide building blocks.

Bioactivity profiling ChEMBL Target engagement

N-(4-Aminophenyl)-2-phenylacetamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anticonvulsant Lead Optimization Libraries

Given the class-level anticonvulsant activity established for 4-aminophenylacetamides bearing an additional aromatic ring on the amide nitrogen [1], N-(4-aminophenyl)-2-phenylacetamide serves as a structurally validated scaffold for generating focused libraries aimed at improving upon the ED50 = 50.50 mg/kg (electroshock) benchmark reported for the most potent analogue in the series. Its para-substitution pattern and methylene spacer are essential features for activity that must be preserved during medicinal chemistry optimization.

Physicochemical Reference Standard for CNS Drug Design

With an XLogP3 of 2.4 and TPSA of 55.1 Ų [2], this compound occupies a favorable CNS drug-like space. It can serve as a reference standard for calibrating in silico permeability models or developing HPLC-based lipophilicity assays (logD7.4) specifically tuned for phenylacetamide chemotypes, where it provides a ~2.1 log unit lipophilicity offset relative to simpler acetanilide standards [2].

Selectivity Profiling Starting Point for Sirtuin Deacetylase Assays

Although the ChEMBL bioactivity record does not provide full dose-response curves, the preclinical annotation and 2-target functional assay history [3] suggest the compound has been screened against sirtuin family deacetylases (a known target class for phenylacetamide derivatives). This makes it a viable positive control or reference compound for developing SIRT2/SIRT6 selectivity assays, where its activity can be directly compared, head-to-head, with focused analogue panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminophenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.